S-(Dimethylarsenic)Cysteine
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Overview
Description
S-(Dimethylarsenic)Cysteine: is an organic compound that belongs to the class of L-cysteine-S-conjugates. It is characterized by the presence of a dimethylarsenic group attached to the sulfur atom of cysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(Dimethylarsenic)Cysteine typically involves the alkylation of cysteine-containing peptides using dimethylarsenic compounds. One common method is the use of thianthenium salts as an alkyl source in a continuous flow reactor. This green strategy allows for the selective alkylation of cysteine-containing peptides under mild conditions without the need for light, metal catalysts, or oxidative reagents .
Industrial Production Methods
Industrial production of this compound can be achieved through the same alkylation process mentioned above. The use of microfluidics technology in continuous flow reactors can shorten reaction times and improve efficiency, thus reducing costs and energy consumption .
Chemical Reactions Analysis
Types of Reactions
S-(Dimethylarsenic)Cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dimethylarsenic group to different oxidation states.
Substitution: The dimethylarsenic group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as thiols and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the dimethylarsenic group.
Substitution: Compounds with different functional groups replacing the dimethylarsenic group.
Scientific Research Applications
S-(Dimethylarsenic)Cysteine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying arsenic chemistry.
Biology: Investigated for its role in biological systems, particularly in the metabolism of arsenic.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of S-(Dimethylarsenic)Cysteine involves its interaction with molecular targets such as enzymes and proteins. It can bind to thiol groups in proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A naturally occurring amino acid with a thiol group.
Dimethylarsinic Acid: An organoarsenic compound with similar chemical properties.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood
Uniqueness
S-(Dimethylarsenic)Cysteine is unique due to its combination of a cysteine backbone with a dimethylarsenic group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H12AsNO2S |
---|---|
Molecular Weight |
225.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-dimethylarsanylsulfanylpropanoic acid |
InChI |
InChI=1S/C5H12AsNO2S/c1-6(2)10-3-4(7)5(8)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
UKLXSOVDMSQHMM-BYPYZUCNSA-N |
Isomeric SMILES |
C[As](C)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C[As](C)SCC(C(=O)O)N |
Origin of Product |
United States |
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